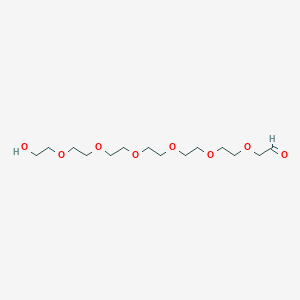

O-Acetaldehydyl-hexaethylene glycol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Formylmethyl hexaethylene glycol is a hydroxypolyether aldehyde comprising hexaethylene glycol having one of the terminal hydroxy groups substituted by formylmethoxy. It derives from a hexaethylene glycol.

Wissenschaftliche Forschungsanwendungen

1. Dynamic Combinatorial Libraries

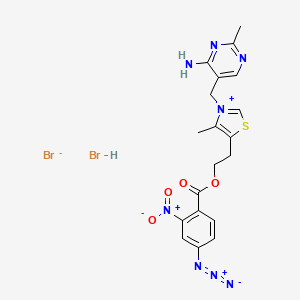

O-Acetaldehydyl-hexaethylene glycol is used in dynamic combinatorial libraries (DCLs), a method involving simple acetalation chemistry. For instance, the reaction between triethylene glycol and 4-nitrobenzaldehyde can produce a DCL of over 15 cyclic and acyclic species, which are then separated and characterized (Berkovich-Berger & Lemcoff, 2008).

2. Photolabile Protective Group for Aldehydes and Ketones

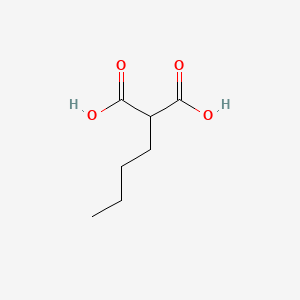

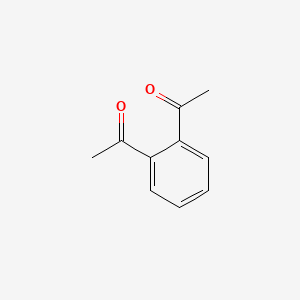

The compound serves as a photoremovable protective group for aldehydes and ketones. This application is significant in chemical synthesis, where the preparation of o-nitrophenylethylene glycol and its use in protecting carbonyl compounds is an essential step (Gravel, Hébert, & Thoraval, 1983).

3. Preparation of Discrete Oligoethers

It is used in the preparation of discrete oligoethers, such as pentabutylene glycol and hexapropylene glycol. The methodologies involve oxidation, acetal formation, and reductive ring opening, which are crucial for synthesizing specific oligoethers (Knuf, Jiang, & Gin, 2003).

4. Recovery from Aqueous Solution via Reactive Distillation

This chemical plays a role in recovering propylene glycol (PG) and ethylene glycol (EG) from aqueous solutions. The process involves reacting with acetaldehyde to form acetals, which are then separated through reactive distillation, demonstrating its utility in industrial chemical processes (Dhale, Myrant, Chopade, Jackson, & Miller, 2004).

5. Stabilization of Aldehydes as Propylene Glycol Acetals

It aids in stabilizing aldehydes as propylene glycol acetals, as demonstrated by the preparation and comparison of different acetals under mild acidic conditions. This highlights its role in chemical stability and aldehyde preservation (Sharma, Nagarajan, & Gurudutt, 1998).

6. Kinetic Analysis in Synthesis

The compound is involved in kinetic analysis, particularly in the synthesis of derivatives like poly(ethylene glycol) propionaldehyde. Its role in the Williamson reaction, used for synthesizing polymer derivatives, is a critical aspect of polymer chemistry (Zhao, Zhai, Ma, & Su, 2009).

7. Photocatalytic Degradation Studies

Its degradation under UV irradiation in the presence of catalysts like TiO2, with hexaethylene glycol as a model compound, is significant in environmental chemistry. This study helps understand the degradation mechanisms of similar compounds (Ngobissi, Soufi, Vanoye, & Richard, 2017).

8. DNA Nanostructure Stability

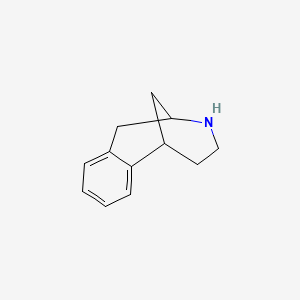

O-Acetaldehydyl-hexaethylene glycol modifications increase nuclease resistance in DNA structures, proving crucial in biological applications, especially in constructing DNA cages and nanostructures (Conway, McLaughlin, Castor, & Sleiman, 2013).

Eigenschaften

Produktname |

O-Acetaldehydyl-hexaethylene glycol |

|---|---|

Molekularformel |

C14H28O8 |

Molekulargewicht |

324.37 g/mol |

IUPAC-Name |

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde |

InChI |

InChI=1S/C14H28O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1,16H,2-14H2 |

InChI-Schlüssel |

CTLLATPOKUEFSQ-UHFFFAOYSA-N |

Kanonische SMILES |

C(COCCOCCOCCOCCOCCOCC=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.